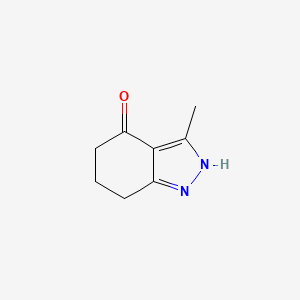

3-methyl-6,7-dihydro-1H-indazol-4(5H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2,5,6,7-tetrahydroindazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5-8-6(10-9-5)3-2-4-7(8)11/h2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROXGINCMQLXRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50979656 | |

| Record name | 3-Methyl-2,5,6,7-tetrahydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50979656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63446-38-8 | |

| Record name | 3-Methyl-2,5,6,7-tetrahydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50979656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methyl-6,7-dihydro-1H-indazol-4(5H)-one is a heterocyclic organic compound belonging to the indazole class. Molecules of this structural family are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Indazole derivatives have been investigated for their potential as therapeutic agents, including roles as calcitonin gene-related peptide (CGRP) receptor antagonists for the treatment of migraines. This technical guide provides a summary of the available physicochemical properties of this compound, alongside relevant data for structurally similar compounds to provide a comparative context. Additionally, a plausible synthetic approach and a conceptual signaling pathway relevant to the broader class of indazole derivatives are presented.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in public literature. The following table summarizes its basic calculated properties and provides experimental data for structurally related indazole compounds for comparative purposes.

| Property | This compound | 3-methyl-1H-indazole (Analogue) | 3-methyl-4,5,6,7-tetrahydro-1H-indazole (Analogue) |

| CAS Number | 63446-38-8[1] | 3176-62-3[2] | 1967-99-3[3] |

| Molecular Formula | C₈H₁₀N₂O | C₈H₈N₂[2] | C₈H₁₂N₂[3] |

| Molecular Weight | 150.18 g/mol | 132.16 g/mol [2] | 136.19 g/mol [3] |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Data not available |

| pKa | Data not available | Data not available | Data not available |

| logP (Calculated) | Data not available | 2[2] | 1.59692[3] |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the surveyed literature. However, a general synthetic route can be proposed based on established methods for the synthesis of related tetrahydro-indazol-4-ones. A common approach involves the cyclocondensation of a 2-acyl-cyclohexane-1,3-dione with a hydrazine derivative.

Proposed Synthetic Pathway:

A plausible synthesis for this compound would involve the reaction of 2-acetyl-1,3-cyclohexanedione with hydrazine hydrate.

Step 1: Synthesis of 2-acetyl-1,3-cyclohexanedione This intermediate can be synthesized from 1,3-cyclohexanedione and an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a catalyst.

Step 2: Cyclocondensation to form this compound 2-acetyl-1,3-cyclohexanedione is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid. The reaction mixture is typically heated to facilitate the cyclization and dehydration, yielding the final product.

Analytical Characterization: The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure and the connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the C=O and N-H bonds.

Biological Context and Signaling Pathways

While specific biological activities and signaling pathway interactions for this compound are not documented, the broader indazole class has been extensively studied, particularly as antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor, a key target in migraine therapy.[4][5] The following diagram illustrates a generalized workflow for identifying and characterizing such antagonists.

Caption: A generalized workflow for the discovery of CGRP receptor antagonists.

The following diagram illustrates the simplified mechanism of action for a CGRP receptor antagonist.

Caption: Mechanism of CGRP receptor antagonism by an indazole derivative.

References

- 1. This compound | 63446-38-8 [amp.chemicalbook.com]

- 2. 3-methyl-1H-indazole | C8H8N2 | CID 820804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

Structural Elucidation and Characterization of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and characterization of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and computational studies to present a robust profile. The document details its synthesis, spectroscopic characterization (NMR, IR, and Mass Spectrometry), and discusses potential biological significance. All quantitative data are presented in clear, tabular formats, and experimental protocols are described in detail. Logical relationships and hypothetical signaling pathways are visualized using Graphviz diagrams to aid in understanding.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities.[1][2] The indazole scaffold, consisting of a fused benzene and pyrazole ring, is a key pharmacophore in numerous clinically used drugs. The partially saturated analog, this compound, represents an important building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural features, including the presence of a reactive ketone group and a pyrazole ring, make it a versatile synthon for further chemical modifications. This guide aims to provide a detailed account of its structural properties and characterization methods based on available scientific literature and established chemical principles.

Synthesis

The synthesis of this compound typically proceeds via a condensation reaction between a 1,3-cyclohexanedione derivative and a hydrazine source. A common and effective method involves the reaction of 2-methyl-1,3-cyclohexanedione with hydrazine hydrate in an alcoholic solvent, often with catalytic amounts of acid.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-methyl-1,3-cyclohexanedione

-

Hydrazine hydrate (80%)

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Distilled water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 2-methyl-1,3-cyclohexanedione (1 eq) in ethanol, add hydrazine hydrate (1.2 eq).

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add distilled water and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Structural Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR spectral data for this compound, based on analysis of similar structures, are summarized below.[3][4]

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5-12.5 | br s | 1H | N-H (indazole) |

| ~2.70 | t, J=6.0 Hz | 2H | -CH₂- (position 7) |

| ~2.40 | t, J=6.0 Hz | 2H | -CH₂- (position 5) |

| ~2.25 | s | 3H | -CH₃ (position 3) |

| ~2.00 | quint, J=6.0 Hz | 2H | -CH₂- (position 6) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~195.0 | C=O (position 4) |

| ~158.0 | C=N (position 3a) |

| ~140.0 | C-CH₃ (position 3) |

| ~115.0 | C-H (position 7a) |

| ~37.0 | -CH₂- (position 7) |

| ~25.0 | -CH₂- (position 5) |

| ~22.0 | -CH₂- (position 6) |

| ~15.0 | -CH₃ (position 3) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented in Table 3.[3]

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3400 | Broad | N-H stretching |

| ~2950 | Medium | C-H stretching (aliphatic) |

| ~1680 | Strong | C=O stretching (α,β-unsaturated ketone) |

| ~1610 | Medium | C=N stretching |

| ~1450 | Medium | C-H bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected molecular ion peak and major fragments for this compound are listed in Table 4.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 150.08 | High | [M]⁺ (Molecular Ion) |

| 122.07 | Medium | [M - CO]⁺ |

| 107.06 | Medium | [M - CO - CH₃]⁺ |

| 95.06 | High | [M - CO - C₂H₃]⁺ |

Visualization of Methodologies and Potential Biological Interactions

To visually represent the processes and potential interactions of this compound, Graphviz diagrams have been generated.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the target compound.

Hypothetical Signaling Pathway Inhibition

Many indazole derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways. While the specific biological targets of this compound are not yet established, a hypothetical model of its potential mechanism of action as a kinase inhibitor is presented below. This model is for illustrative purposes and requires experimental validation.

Conclusion

This technical guide provides a foundational understanding of the structural elucidation and characterization of this compound. While direct experimental data for this specific molecule is sparse, by leveraging data from analogous compounds, a comprehensive profile has been constructed. The detailed synthetic protocol and tabulated spectroscopic data serve as a valuable resource for researchers. The visualized workflow and hypothetical signaling pathway offer a conceptual framework for future studies. Further experimental investigation is warranted to validate the predicted data and to explore the full therapeutic potential of this and related indazole derivatives.

References

- 1. 3-methyl-1H-indazole | C8H8N2 | CID 820804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]

- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Novel 3-Methyl-1H-Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for novel 3-methyl-1H-indazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a key feature in numerous biologically active molecules, and the development of efficient and versatile synthetic routes to its derivatives is crucial for advancing new therapeutic agents.[1][2] This document details established and modern synthetic methodologies, complete with experimental protocols and comparative data to aid researchers in the selection and implementation of the most suitable pathway for their specific needs.

Classical Synthesis from 2-Aminoacetophenone Derivatives

The most traditional and widely employed method for the synthesis of 3-methyl-1H-indazoles involves the diazotization of a substituted 2-aminoacetophenone, followed by reductive cyclization. This robust method is amenable to large-scale synthesis and utilizes readily available starting materials.[3][4]

A key advantage of this pathway is its reliability and the relatively low cost of the starting materials. However, the use of tin(II) chloride presents waste disposal challenges in an industrial setting.

Experimental Protocol:

A representative procedure for the synthesis of 3-methyl-1H-indazole from 2-aminoacetophenone is as follows:

-

Diazotization: 2-aminoacetophenone (81 g) is added to 600 mL of 37% hydrochloric acid. The mixture is cooled to 0-10 °C. An aqueous solution of sodium nitrite (80 g in 400 mL of water) is then added dropwise over 1 hour, maintaining the temperature between 0 and 10 °C.[3]

-

Reductive Cyclization: A solution of stannous chloride dihydrate (SnCl₂·2H₂O) (200 g) in 300 mL of 37% hydrochloric acid is slowly added to the reaction mixture. The resulting solution is stirred overnight at the same temperature.[5]

-

Work-up and Isolation: The reaction mixture is poured into ice water and filtered. The pH of the filtrate is adjusted to 8 with a suitable base, leading to the precipitation of a solid. The solid is collected by filtration and dried to yield the 3-methyl-1H-indazole product.[3]

Quantitative Data:

| Starting Material | Product | Yield (%) | Purity (%) | Reference |

| 2-Aminoacetophenone | 3-Methyl-1H-indazole | 90 | 99.8 | [5] |

Palladium-Catalyzed Intramolecular C-N Coupling

Modern synthetic chemistry has introduced more sophisticated methods for the construction of the indazole ring system. Palladium-catalyzed intramolecular C-N bond formation from readily prepared N-tosylhydrazones of o-halophenyl ketones offers a versatile and high-yielding alternative to classical methods.[6] This approach demonstrates excellent functional group tolerance.

This method's primary advantage is its broad substrate scope and generally high yields. The main consideration is the cost of the palladium catalyst and ligands.

Experimental Protocol:

A general procedure for the palladium-catalyzed synthesis of 3-substituted indazoles is as follows:

-

Hydrazone Formation: The starting o-bromophenyl ketone is reacted with N-tosylhydrazide in a suitable solvent (e.g., ethanol) to form the corresponding N-tosylhydrazone.

-

Cyclization: The purified N-tosylhydrazone, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine ligand), and a base (e.g., Cs₂CO₃) are combined in an inert solvent (e.g., toluene or dioxane). The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

Work-up and Isolation: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Quantitative Data:

| Starting Hydrazone | Product | Yield (%) | Reference |

| N-Tosylhydrazone of 2-bromoacetophenone | 3-Methyl-1H-indazole | Moderate to Excellent | [6] |

| Various substituted N-tosylhydrazones | Corresponding 3-substituted indazoles | Moderate to Excellent | [6] |

Silver-Mediated Intramolecular C-H Amination

Another contemporary approach involves the silver(I)-mediated intramolecular oxidative C-H amination of hydrazones. This method provides an alternative pathway for the construction of the indazole ring and is particularly useful for the synthesis of certain 3-substituted derivatives that may be challenging to access through other routes.[1]

The novelty of this method lies in the direct functionalization of a C-H bond, which can simplify synthetic routes. The cost of the silver salt is a factor to consider.

Experimental Protocol:

A typical procedure for the silver-mediated synthesis of 1H-indazoles is as follows:

-

Reaction Setup: The starting hydrazone (0.3 mmol), Cu(OAc)₂ (0.5 equiv.), and AgNTf₂ (3.0 equiv.) are combined in 1,2-dichloroethane (1.0 mL).[1]

-

Reaction Conditions: The reaction mixture is heated at 80 °C for 24 hours.[1]

-

Work-up and Isolation: After cooling, the reaction mixture is purified directly by column chromatography to yield the desired 1H-indazole product.[1]

Quantitative Data:

| Product | Yield (%) | Reference |

| Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate | 85 | [1] |

| Methyl 1-phenyl-1H-indazole-3-carboxylate | 78 | [1] |

| Methyl 1-(4-fluorophenyl)-1H-indazole-3-carboxylate | 82 | [1] |

Davis-Beirut Reaction for 2H-Indazole Derivatives

While the focus of this guide is on 1H-indazoles, it is pertinent to mention the Davis-Beirut reaction, which is a powerful tool for the synthesis of 2H-indazoles and their derivatives. This reaction proceeds via the base-mediated condensation of an o-nitrobenzylamine with an aldehyde or ketone, leading to a nitroso intermediate that undergoes cyclization.[7][8]

This reaction is particularly valuable for accessing the 2H-indazole tautomer, which can be challenging to obtain selectively through other methods.

Experimental Protocol:

A general procedure for the Davis-Beirut reaction is as follows:

-

Reaction Setup: The o-nitrobenzylamine and the carbonyl compound are dissolved in an alcoholic solvent (e.g., methanol, ethanol).

-

Base Addition: A base, such as potassium hydroxide, is added to the reaction mixture. The addition of water can significantly improve the yield in some cases.[8]

-

Reaction Conditions: The reaction is typically stirred at room temperature until completion.

-

Work-up and Isolation: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by chromatography.

Visualizing the Synthesis Pathways

To further elucidate the synthetic workflows, the following diagrams, generated using the DOT language, illustrate the key transformations.

References

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]

- 5. Indazole synthesis [organic-chemistry.org]

- 6. Efficient synthesis of 3-substituted indazoles using Pd-catalyzed intramolecular amination reaction of N-tosylhydrazones | Semantic Scholar [semanticscholar.org]

- 7. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

potential biological activities of dihydro-1H-indazol-4(5H)-one compounds

An In-depth Technical Guide on the Potential Biological Activities of Dihydro-1H-indazol-4(5H)-one Compounds

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a fused aromatic heterocyclic system comprising a benzene and pyrazole ring, is a prominent structure in medicinal chemistry due to its diverse and significant biological activities.[1][2] Derivatives of indazole have shown a wide range of therapeutic potential, including anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties.[3] This technical guide focuses specifically on the dihydro-1H-indazol-4(5H)-one core and its derivatives, exploring their synthesis, biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

General Synthesis of the Dihydro-1H-indazol-4(5H)-one Scaffold

The primary synthetic route to dihydro-1H-indazol-4(5H)-one derivatives involves the cyclocondensation reaction of a substituted cyclohexanone derivative with hydrazine hydrate or its derivatives. A common method is the reaction of a 1,5-diaryl,4-acetyl cyclohexen-3-one with hydrazine hydrate, which yields the target 4,5-dihydro-1H-indazole structure.[3] This versatile synthesis allows for the introduction of various substituents on the core structure, enabling the exploration of structure-activity relationships (SAR).

Caption: General synthesis workflow for dihydro-1H-indazol-4(5H)-one compounds.

Key Biological Activities and Quantitative Data

Dihydro-1H-indazol-4(5H)-one derivatives have been evaluated for several biological activities, with the most prominent being antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Several studies have reported the synthesis of 4,5-dihydro-1H-indazoles and their evaluation against various bacterial and fungal strains. The activity is often attributed to the specific substitutions on the indazole core.

Table 1: Summary of In Vitro Antimicrobial Activity

| Compound | Test Organism | Activity (MIC) | Reference |

|---|---|---|---|

| N,N-dimethyl-4-(3-methyl-6-phenyl-4,5-dihydro-1H-indazol-4-yl)aniline | Salmonella typhimurium | 3.85 mg/mL (MIC₅₀) | [3] |

| 3-methyl-4-(3-nitrophenyl)-1,6-diphenyl-4,5-dihydro-1H-indazole | Salmonella typhimurium | 4.12 mg/mL (MIC₅₀) | [3] |

| Indole-1,2,4 triazole conjugates (General Class) | Candida tropicalis | As low as 2 µg/mL | [4] |

| Indole-1,2,4 triazole conjugate (Compound 6f) | Candida albicans | 2 µg/mL |[4] |

Anticancer Activity

The indazole scaffold is a key component in several FDA-approved small molecule anti-cancer drugs.[5] Derivatives of dihydro-1H-indazol-4(5H)-one have been investigated as potent inhibitors of various cancer cell lines and specific protein kinases involved in tumorigenesis.

Table 2: Summary of In Vitro Anticancer Activity

| Compound | Target / Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound C05 (Indazole-based PLK4 inhibitor) | Polo-like kinase 4 (PLK4) | < 0.1 nM | [6] |

| Compound C05 | IMR-32 (Neuroblastoma) | 0.948 µM | [6] |

| Compound C05 | MCF-7 (Breast Cancer) | 0.979 µM | [6] |

| Compound C05 | H460 (Non-small cell lung) | 1.679 µM | [6] |

| Compound 6o (1H-indazole-3-amine derivative) | K562 (Leukemia) | 5.15 µM | [7][8] |

| Compound 6o | HEK-293 (Normal cell) | 33.2 µM | [7][8] |

| Compound 2f (Indazole derivative) | 4T1 (Breast Cancer) | 0.23–1.15 µM (range) |[5] |

Anti-inflammatory Activity

Derivatives of 4,5-dihydro-2H-indazoles have shown significant anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[9] This selectivity for COX-2 is a desirable trait for anti-inflammatory agents as it can reduce gastrointestinal side effects associated with non-selective COX inhibitors.

Table 3: Summary of In Vitro and In Vivo Anti-inflammatory Activity

| Compound Class / Specific Compound | Assay | Activity | Reference |

|---|---|---|---|

| Various Indazole Derivatives | In Vitro COX-2 Inhibition | IC₅₀ range: 12.32 – 23.42 µM | [10] |

| 5-Aminoindazole | In Vitro COX-2 Inhibition | Highest activity among tested indazoles | [10] |

| 6-Nitroindazole | In Vitro Nitric Oxide Scavenging | 69.5% inhibition (at 1 µg/mL) | [10] |

| Compounds 10, 13, 15, 16, 18, 22 (4,5-dihydro-2H-indazoles) | In Vivo Formalin-induced paw edema | Distinctive anti-inflammatory profiles | [9] |

| Active 4,5-dihydro-2H-indazoles | Acute Toxicity (ALD₅₀) | >300 mg/Kg (High safety margin) |[9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for the synthesis and biological evaluation of dihydro-1H-indazol-4(5H)-one compounds.

General Synthesis Protocol

This protocol is based on the reaction of a chalcone derivative with hydrazine hydrate.[3]

-

Dissolution: Dissolve the starting material, a 1,5-diaryl,4-acetyl cyclohexen-3-one derivative (1 equivalent), in a suitable solvent such as absolute ethanol.

-

Addition of Reagent: Add hydrazine hydrate (1.2 equivalents) to the solution. A catalytic amount of a suitable acid (e.g., glacial acetic acid) may be added to facilitate the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent is evaporated under reduced pressure.

-

Purification: Collect the crude product by filtration. Purify the solid by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the final dihydro-1H-indazol-4(5H)-one derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). Dilute the inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.

-

Analysis: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, K562) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a range from 0.1 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating acute anti-inflammatory activity.[10]

-

Animal Grouping: Use adult Wistar rats or mice, divided into groups (n=6): a control group, a standard drug group (e.g., Indomethacin), and test groups receiving different doses of the synthesized compounds.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the induction of inflammation. The control group receives only the vehicle.

-

Induction of Edema: Inject a 1% solution of carrageenan in saline subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Edema: Measure the paw volume or thickness immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways is critical in drug development. Dihydro-1H-indazol-4(5H)-one derivatives have been implicated in modulating key biological pathways.

Caption: Workflow from a synthesized compound to lead identification.

One of the primary mechanisms for the anti-inflammatory activity of indazole derivatives is the inhibition of the COX-2 enzyme.[10] In the inflammatory cascade, COX-2 metabolizes arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, these compounds can effectively reduce the inflammatory response.

Caption: Simplified COX-2 inhibition pathway by indazole derivatives.

In the context of anticancer activity, specific indazole derivatives have been shown to inhibit critical cell cycle regulators like Polo-like kinase 4 (PLK4), leading to apoptosis and cell cycle arrest.[6] Others may affect pathways like the p53/MDM2 axis, which is crucial for tumor suppression.[7][8]

Conclusion and Future Perspectives

The dihydro-1H-indazol-4(5H)-one scaffold represents a versatile and valuable core for the development of novel therapeutic agents. The existing body of research demonstrates significant potential in the fields of oncology, infectious diseases, and inflammatory disorders. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling fine-tuning of activity and selectivity. Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and drug-like properties, detailed mechanistic studies to elucidate specific molecular targets, and in vivo efficacy and safety profiling of the most promising lead compounds. The data presented herein strongly supports the continued exploration of dihydro-1H-indazol-4(5H)-one derivatives as a promising platform for drug discovery.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

literature review on the discovery and history of indazole scaffolds

An In-depth Guide to the Discovery and History of Indazole Scaffolds

Introduction: The Rise of a Privileged Scaffold

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its unique structural and electronic properties, including its existence in three tautomeric forms (1H, 2H, and 3H), make it a versatile scaffold for developing novel therapeutic agents.[1][2] The 1H-indazole is the most thermodynamically stable and predominant tautomer.[1][4] While rarely found in nature, synthetic indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antibacterial, and anti-HIV properties.[1][2][4][5][6] This has cemented its status as a "privileged scaffold," a molecular framework that is recurrently found in bioactive compounds. This technical guide provides a comprehensive literature review of the discovery, historical development, and evolving synthetic strategies of the indazole core, tailored for researchers and professionals in drug development.

The Genesis of Indazole: Discovery and Early Synthesis

The history of indazole begins with the pioneering work of the renowned German chemist Emil Fischer. While widely known for the Fischer indole synthesis discovered in 1883, his initial foray into related heterocyclic systems occurred slightly earlier.[7][8] The first synthesis of an indazole derivative was reported by Fischer in 1880, where he prepared indazolone by heating ortho-hydrazine benzoic acid.[1] This foundational work laid the groundwork for future explorations into this novel heterocyclic system.

The early synthetic routes were often characterized by harsh reaction conditions. A classic method developed from this era involved the reaction of o-toluidine with sodium nitrite, which proceeds through an N-nitroso intermediate that cyclizes upon refluxing in benzene to yield 1H-indazole.[1][9] These initial discoveries, though limited in scope and efficiency by modern standards, were crucial in establishing the fundamental chemistry of the indazole ring system.

Caption: A timeline of key milestones in the history of the indazole scaffold.

Evolution of Synthetic Methodologies

The synthetic chemistry of indazoles has evolved significantly since Fischer's initial discovery, driven by the demand for more efficient, versatile, and environmentally benign methods. Modern approaches offer access to all three tautomers (1H, 2H, and 3H) with a wide range of substitutions.

Classical and Modern Syntheses of 1H-Indazoles

The 1H-indazole tautomer remains the most studied due to its thermodynamic stability and prevalence in marketed drugs.

-

From Anthranilic Acid: A well-established method involves the diazotization of anthranilic acid with sodium nitrite, followed by reduction and cyclization to form the 1H-indazole core.[1]

-

Palladium-Catalyzed Cross-Coupling: A major advancement was the application of palladium-catalyzed reactions. One such protocol involves the cross-coupling of a 2-bromobenzaldehyde with benzophenone hydrazone, followed by acid-catalyzed cyclization (e.g., with p-TsOH) to yield the indazole ring.[1]

-

Metal-Free Approaches: More recently, metal-free syntheses have gained traction. One notable example is the reaction of N-tosylhydrazones with nitroaromatic compounds, which offers an environmentally friendly alternative to metal-catalyzed methods.[1]

Caption: Workflow for a modern Palladium-catalyzed synthesis of 1H-indazoles.

Synthesis of 2H and 3H-Indazoles

While less common, the 2H and 3H tautomers are also of significant interest.

-

2H-Indazoles: These can be synthesized via organophosphorus-mediated reductive cyclization of substituted 2-nitrobenzamidines.[4]

-

3H-Indazoles: These rare tautomers can be accessed through the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines using reagents like sodium tungstate and hydrogen peroxide.[1]

Experimental Protocols for Key Syntheses

This section provides detailed methodologies for seminal and modern indazole synthesis routes.

Protocol 1: Synthesis of 1H-Indazole from o-Toluidine (Classical Method)

-

Diazotization: o-Toluidine is dissolved in acetic acid at room temperature.

-

Sodium nitrite (NaNO₂) is added to the solution to facilitate diazotization, forming an N-nitroso intermediate.

-

Cyclization: The resulting mixture containing the N-nitroso derivative is refluxed in benzene. The thermal conditions promote an intramolecular cyclization involving the ortho-methyl group.

-

Work-up: Following the reaction, the solvent is removed, and the crude product is purified, typically by crystallization or chromatography, to yield 1H-indazole.[1][9]

Protocol 2: Palladium-Catalyzed Synthesis of 3-Aminoindazoles

-

Reaction Setup: A reaction vessel is charged with a 2-bromobenzonitrile derivative, benzophenone hydrazone, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand, and a base (e.g., Cs₂CO₃) in an appropriate solvent like toluene.

-

Coupling Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to facilitate the palladium-catalyzed arylation of the hydrazone.

-

Deprotection and Cyclization: After the coupling is complete, an acidic workup (e.g., using HCl) is performed. The acidic conditions cleave the benzophenone protecting group and concurrently promote the cyclization of the intermediate to form the 3-aminoindazole product.

-

Isolation: The final product is isolated and purified from the reaction mixture. This two-step, one-pot procedure provides an efficient alternative to classical SNAr reactions.

The Indazole Scaffold in Drug Discovery

The indazole core is considered a bioisostere of indole and phenol, meaning it can replace these groups in a molecule while retaining or improving biological activity.[1][10] This property, combined with its ability to form key hydrogen bond interactions with protein targets, makes it a privileged scaffold, particularly for protein kinase inhibitors.[10]

-

As a Phenol Bioisostere: Replacing a phenol group with indazole can increase lipophilicity and reduce susceptibility to phase I and II metabolism.[10]

-

As an Indole Bioisostere: Like indole, indazole has an NH group that can act as a hydrogen bond donor. Crucially, it also has a second nitrogen atom that can act as a hydrogen bond acceptor, potentially improving binding affinity to target proteins.[10]

Caption: The multifaceted role of the indazole scaffold in modern drug discovery.

Quantitative Data on Indazole Derivatives

The versatility of the indazole scaffold is evident in the potent biological activities and efficient syntheses reported across the literature. The following tables summarize key quantitative data for representative indazole-containing compounds.

Table 1: Synthesis Yields of Indazole Derivatives

| Starting Material(s) | Synthesis Method | Product Type | Yield (%) | Reference |

| 2-Aminomethyl-phenylamines | N-N bond-forming oxidative cyclization | 3H-Indazole | up to 94% | [1] |

| o-Aminobenzaldehydes/ketones | Cyclization with hydroxylamine | 1H-Indazoles | up to 94% | [1] |

| 2-Fluorobenzaldehyde & Hydrazine | Heating with K₂CO₃, then cyclization | 1H-Indazole | 98% | [9] |

Table 2: Biological Activity of Indazole-Based Compounds

| Compound Class/Name | Biological Target/Activity | Metric | Value | Reference |

| Sulphonamide-containing indazole | Anti-tubercular (M. tuberculosis) | MIC | 0.09 µM | [2] |

| Pyridin-3-amine derivative (Cpd 103) | FGFR1 Inhibitor | IC₅₀ | 3.8 ± 0.5 µM | [4] |

| Substituted indazole derivative | Antibacterial (M. tuberculosis) | MIC | 67.09 µM | [2] |

Conclusion

From its initial discovery by Emil Fischer in the late 19th century, the indazole scaffold has journeyed from a chemical curiosity to a pillar of modern medicinal chemistry. The historical evolution of its synthesis reflects the broader progress in organic chemistry, moving from harsh, classical methods to sophisticated, high-yield catalytic and metal-free reactions. Its unique properties as a privileged scaffold and a versatile bioisostere have enabled the development of numerous successful therapeutic agents, particularly in oncology. The continued exploration of novel synthetic routes and biological applications ensures that the indazole core will remain a focal point of innovation in drug discovery for the foreseeable future.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 10. img01.pharmablock.com [img01.pharmablock.com]

An In-depth Technical Guide on the Tautomerism and Stability of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the tautomeric forms of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one, a heterocyclic compound with potential applications in medicinal chemistry. The document outlines the principal tautomers, their relative stabilities based on computational studies, and the experimental protocols for their characterization.

Tautomerism of this compound

This compound can exist in several tautomeric forms due to the prototropic shifts within the indazole ring system and the keto-enol equilibrium of the cyclohexanone moiety. The primary tautomers of interest are the 1H-keto, 2H-keto, and the enol form.[1]

The equilibrium between these tautomers is a critical factor in the compound's chemical reactivity, biological activity, and physicochemical properties. The indazole core can exhibit annular tautomerism, leading to the 1H and 2H forms, where the proton is located on the N1 and N2 nitrogen atoms of the pyrazole ring, respectively.[1] Concurrently, the cyclohexanone ring can undergo keto-enol tautomerization, resulting in a hydroxyl group and a carbon-carbon double bond.

Below is a graphical representation of the tautomeric equilibrium.

Caption: Tautomeric forms of this compound.

Stability Analysis

Computational studies using various levels of theory have been conducted to determine the relative stabilities of the tautomers of this compound.[1] The following table summarizes the calculated energy differences.

| Tautomeric Form | AM1 (kJ mol⁻¹) | HF/6-31G* (kJ mol⁻¹) | HF/6-31G** (kJ mol⁻¹) | B3LYP/6-31G** (kJ mol⁻¹) |

| 1H-Keto | 8.63 | 1.86 | 2.03 | 3.81 |

| 2H-Keto | 0.0 | 0.0 | 0.0 | 0.0 |

| Enol | 47.91 | 125.79 | 125.54 | 125.25 |

Data sourced from Pérez Medina, C., López, C., & Claramunt, R. M. (2006).[1]

Analysis of Stability:

-

Annular Tautomerism: Across all computational methods, the 2H-keto tautomer is predicted to be the most stable form for the 3-methyl derivative.[1] This is in contrast to the unsubstituted indazole where the 1H tautomer is generally more stable.[1] The presence of the methyl group at the 3-position influences the electronic distribution in the pyrazole ring, favoring the 2H tautomer.[1]

-

Keto-Enol Tautomerism: The enol form is significantly less stable than both keto forms by a large energy margin.[1] This is consistent with the general principle that for simple cyclic ketones, the keto form is thermodynamically favored.

-

Overall Stability Order: The overall stability of the tautomers is predicted to be: 2H-Keto > 1H-Keto >> Enol .[1]

Experimental Protocols for Tautomer Analysis

The determination of the tautomeric equilibrium in solution is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

3.1. NMR Spectroscopy

Objective: To identify and quantify the different tautomers of this compound in various solvents.

Methodology:

-

Sample Preparation:

-

Dissolve a known concentration (e.g., 10-20 mg/mL) of the compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

-

The choice of solvent is crucial as it can influence the position of the tautomeric equilibrium.

-

-

¹H and ¹³C NMR Spectra Acquisition:

-

Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Key signals to monitor include the N-H proton of the indazole ring, the chemical shifts of the carbons in the pyrazole ring (especially C3 and C3a), and the presence or absence of an enolic OH proton and vinylic protons.[2]

-

-

2D NMR Spectroscopy:

-

Perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the unambiguous assignment of all proton and carbon signals for each tautomer present.

-

-

Quantitative Analysis:

-

The relative ratio of the tautomers can be determined by integrating well-resolved and non-overlapping peaks in the ¹H NMR spectrum that are characteristic of each tautomer.

-

-

Variable Temperature (VT) NMR:

3.2. UV-Vis Spectroscopy

Objective: To qualitatively assess the presence of keto and enol forms.

Methodology:

-

Sample Preparation: Prepare dilute solutions of the compound in solvents of different polarities (e.g., hexane, ethanol, water).

-

Spectra Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

-

Analysis: The keto and enol forms will likely have distinct absorption maxima (λ_max). The enol form, with its extended conjugation, is expected to absorb at a longer wavelength compared to the keto form. Changes in the relative intensities of these bands with solvent polarity can provide evidence for the tautomeric equilibrium.

3.3. Computational Chemistry

Objective: To model the tautomeric equilibrium and predict the relative stabilities of the tautomers.

Methodology:

-

Structure Optimization:

-

Build the 3D structures of all possible tautomers.

-

Perform geometry optimization using Density Functional Theory (DFT) methods (e.g., B3LYP) with a suitable basis set (e.g., 6-31G** or larger).[1]

-

-

Energy Calculations:

-

Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set for improved accuracy.

-

Include zero-point vibrational energy (ZPVE) corrections.

-

-

Solvent Effects:

-

To model the solution-phase equilibrium, incorporate a solvent model such as the Polarizable Continuum Model (PCM).[4]

-

-

Data Analysis:

-

The relative energies of the tautomers provide an estimate of their relative stabilities.

-

Biological Activity and Screening Workflow

While specific signaling pathways for this compound are not extensively documented in the public domain, the indazole scaffold is a known pharmacophore present in numerous biologically active compounds, including kinase inhibitors and antimicrobial agents.[5][6][7] The following diagram illustrates a general workflow for the initial biological screening of a novel compound like the one discussed.

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

References

- 1. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tautomerization, acidity, basicity, and stability of cyanoform: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnrjournal.com [pnrjournal.com]

- 6. longdom.org [longdom.org]

- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Structure-Activity Relationship of 3-Methyl-6,7-dihydro-1H-indazol-4(5H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this versatile heterocyclic system, with a focus on its derivatives as potent inhibitors of various biological targets. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Core Structure and Numbering

The foundational structure of the compounds discussed is the this compound ring system. The numbering convention for this scaffold is crucial for understanding the SAR data presented.

SAR as Human Neutrophil Elastase (HNE) Inhibitors

A series of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have been investigated as potent inhibitors of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases. The SAR studies reveal key structural features that govern their inhibitory activity.[1]

Table 1: SAR of 1,5,6,7-Tetrahydro-4H-indazol-4-one Derivatives as HNE Inhibitors [1]

| Compound | R1 | R2 | HNE Ki (nM) |

| 1a | H | H | >10000 |

| 1b | H | CH3 | 35 ± 5 |

| 1c | H | C2H5 | 15 ± 2 |

| 1d | H | n-C3H7 | 6 ± 1 |

| 1e | CH3 | H | >10000 |

| 1f | C2H5 | H | 870 ± 50 |

Data extracted from literature exploring HNE inhibitors with the tetrahydro-indazolone core.[1]

The data clearly indicates that substitution at the N1 position is critical for HNE inhibitory activity. Unsubstituted N1 (or N2) compounds are largely inactive. Alkylation at the N1 position with small alkyl groups like methyl, ethyl, and propyl leads to a significant increase in potency, with the n-propyl derivative (1d ) exhibiting the highest affinity. In contrast, substitution at the N2 position is detrimental to activity.

SAR as Opioid Receptor Agonists

The 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one scaffold has been identified as a novel class of opioid receptor agonists. Structural modifications of this core have led to the discovery of potent dual MOR/KOR (μ-opioid receptor/κ-opioid receptor) agonists.[2]

Table 2: SAR of 1-Phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one Derivatives as Opioid Receptor Agonists [2]

| Compound | R | MOR IC50 (μM) | KOR IC50 (μM) |

| 2a | H | 1.2 ± 0.2 | 0.9 ± 0.1 |

| 2b | 4-F | 0.85 ± 0.15 | 0.55 ± 0.08 |

| 2c | 4-Cl | 0.73 ± 0.11 | 0.41 ± 0.06 |

| 2d | 4-CH3 | 1.5 ± 0.3 | 1.1 ± 0.2 |

| 2e | 3-Cl | 2.1 ± 0.4 | 1.8 ± 0.3 |

Data synthesized from studies on novel opioid agonists with the tetrahydro-indazolone scaffold.[2]

For this class of compounds, substitution on the N1-phenyl ring plays a significant role in modulating potency. Halogen substitution at the para-position of the phenyl ring, particularly with fluorine (2b ) and chlorine (2c ), enhances agonist activity at both MOR and KOR. In contrast, a methyl group at the para-position (2d ) or a chloro group at the meta-position (2e ) leads to a decrease in potency compared to the unsubstituted analog (2a ).

Experimental Protocols

General Synthesis of 1,5,6,7-Tetrahydro-4H-indazol-4-ones

The synthesis of the 1,5,6,7-tetrahydro-4H-indazol-4-one core is typically achieved through a condensation reaction between a 1,3-cyclohexanedione derivative and a hydrazine.[3][4]

Workflow for the Synthesis of 1,5,6,7-Tetrahydro-4H-indazol-4-ones

Caption: General synthetic scheme for the formation of the tetrahydro-indazol-4-one scaffold.

Detailed Protocol for N-Alkylation: [1] To a solution of the 1,5,6,7-tetrahydro-4H-indazol-4-one (1 mmol) in a suitable solvent such as DMF, is added a base (e.g., NaH or K2CO3, 1.2 mmol). The mixture is stirred at room temperature for 30 minutes. The desired alkyl halide (1.1 mmol) is then added, and the reaction is stirred at room temperature or heated until completion (monitored by TLC). The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Human Neutrophil Elastase (HNE) Inhibition Assay[1]

The inhibitory activity against HNE is determined using a fluorometric assay.

HNE Inhibition Assay Workflow

Caption: Workflow for determining HNE inhibitory activity.

Opioid Receptor Binding Assay[2]

The affinity of the compounds for opioid receptors is typically determined using a competitive radioligand binding assay with cell membranes expressing the receptor of interest.

Opioid Receptor Binding Assay Workflow

Caption: General workflow for opioid receptor binding assays.

Signaling Pathways

While the specific signaling pathways for all derivatives of this compound are not fully elucidated in the reviewed literature, the targets of the discussed compounds, HNE and opioid receptors, are well-characterized.

Simplified Signaling Pathway Involving HNE

Caption: Agonist activation of opioid receptor signaling leading to analgesia.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The SAR data presented herein for HNE inhibitors and opioid receptor agonists highlight the importance of substitution patterns on the indazole core and its appended functionalities. The provided experimental protocols and pathway visualizations offer a foundational understanding for researchers aiming to further explore and optimize this versatile chemical entity for various therapeutic applications. Further investigation into a broader range of biological targets and a more extensive exploration of the chemical space around this core are warranted to fully unlock its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the acylation of cyclohexane-1,3-dione to form the intermediate 2-acetyl-cyclohexane-1,3-dione, followed by a cyclocondensation reaction with hydrazine hydrate to yield the final product. This protocol is based on established synthetic methodologies for analogous indazolone derivatives.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that are prevalent in many biologically active molecules and pharmaceutical agents. The 6,7-dihydro-1H-indazol-4(5H)-one scaffold, in particular, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The protocol outlined below describes a reliable method for the preparation of this compound.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the C-acylation of cyclohexane-1,3-dione to produce the key intermediate, 2-acetyl-cyclohexane-1,3-dione. The second step is the classical Knorr-type pyrazole synthesis, which in this case is an intramolecular cyclization involving the reaction of the synthesized β-triketone with hydrazine.

Applications of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents. The partially saturated 6,7-dihydro-1H-indazol-4(5H)-one core represents a key pharmacophore in the development of novel bioactive molecules. This document provides an overview of the applications of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one and its analogs, with a focus on their utility in cancer research. The protocols for the synthesis and biological evaluation of these compounds are also detailed.

Key Applications in Medicinal Chemistry

Derivatives of the 6,7-dihydro-1H-indazol-4(5H)-one scaffold have demonstrated a range of biological activities, with the most prominent being in the field of oncology. These compounds have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Anticancer Activity

The primary application of this compound and its analogs is as anticancer agents. Research has shown that compounds bearing this core structure can exhibit potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines. Their mechanism of action is often attributed to the inhibition of key kinases involved in cancer cell proliferation, survival, and metastasis.

One of the critical signaling pathways frequently targeted by indazole derivatives is the PI3K/Akt/mTOR pathway.[1] This pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a hallmark of many cancers.[2][3][4] By inhibiting key kinases within this pathway, this compound analogs can induce cell cycle arrest and apoptosis in cancer cells.

Data Presentation

The following table summarizes the in vitro cytotoxicity data for representative 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives against various human cancer cell lines. While specific data for the 3-methyl derivative is not extensively published, the presented data for analogous compounds highlight the potential of this scaffold.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4c | HepG2 (Hepatocellular Carcinoma) | >100 | [5] |

| MCF-7 (Breast Adenocarcinoma) | >100 | [5] | |

| Hep2 (Laryngeal Cancer) | >100 | [5] | |

| 4d | HepG2 (Hepatocellular Carcinoma) | >100 | [5] |

| MCF-7 (Breast Adenocarcinoma) | >100 | [5] | |

| Hep2 (Laryngeal Cancer) | >100 | [5] | |

| 5b | HepG2 (Hepatocellular Carcinoma) | >100 | [5] |

| MCF-7 (Breast Adenocarcinoma) | 75.3 | [5] | |

| Hep2 (Laryngeal Cancer) | >100 | [5] | |

| 5c | HepG2 (Hepatocellular Carcinoma) | 85.1 | [5] |

| MCF-7 (Breast Adenocarcinoma) | 69.2 | [5] | |

| Hep2 (Laryngeal Cancer) | 90.4 | [5] |

Note: The presented data is for triazole-containing 1,5,6,7-tetrahydro-4H-indazol-4-ones, which share the same core scaffold as this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general and widely used method for the synthesis of 6,7-dihydro-1H-indazol-4(5H)-ones via the condensation of a 1,3-cyclohexanedione derivative with hydrazine.

Materials:

-

2-acetyl-1,3-cyclohexanedione

-

Hydrazine hydrate or hydrazine hydrochloride

-

Ethanol or acetic acid

-

Sodium hydroxide (if using hydrazine hydrochloride)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolve 2-acetyl-1,3-cyclohexanedione (1 equivalent) in ethanol or acetic acid in a round-bottom flask.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature. If using hydrazine hydrochloride, an equimolar amount of a base like sodium hydroxide should be added.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash it with cold ethanol, and dry it under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Expected Outcome: A crystalline solid. The structure and purity should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and make serial dilutions in the culture medium to achieve the desired final concentrations.

-

After 24 hours of incubation, replace the medium with 100 µL of fresh medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for another 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Signaling Pathway

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by indazole derivatives.

Experimental Workflow

Caption: Workflow for the synthesis and biological evaluation of indazole derivatives.

References

- 1. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An insight on PI3K/AKT/MTOR inhibitors in cancer: Opportunity and translational perspectives (2022) [scispace.com]

- 4. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: The Use of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one as a Versatile Building Block in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The partially saturated indazolone core, specifically 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one, represents a valuable and versatile building block for the synthesis of more complex molecular architectures. Its unique combination of a reactive ketone functionality and a pyrazole ring allows for diverse chemical modifications, making it an attractive starting material for the development of novel therapeutic agents.

This document provides an overview of the synthesis of the this compound scaffold, outlines its applications as a synthetic intermediate, and offers detailed protocols for its use in the preparation of biologically relevant molecules.

Synthesis of the Core Scaffold

The most common and straightforward method for the synthesis of this compound involves the condensation of a 1,3-dicarbonyl compound, such as 2-methylcyclohexane-1,3-dione, with hydrazine hydrate. This reaction typically proceeds with good yields under mild conditions.

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

2-methylcyclohexane-1,3-dione

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

-

Procedure:

-

To a solution of 2-methylcyclohexane-1,3-dione (1.0 eq) in ethanol (10 mL/mmol), add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Equip the flask with a reflux condenser and heat the mixture to reflux.

-

Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

-

Applications in Organic Synthesis

The this compound scaffold offers multiple reaction sites for further functionalization, making it a valuable building block for creating diverse chemical libraries. The primary reaction sites are the ketone group at the 4-position and the nitrogen atom at the 1-position (N1) of the indazole ring.

Table 1: Key Reactions and Applications

| Reaction Site | Type of Reaction | Reagents/Conditions | Resulting Structure | Application/Significance |

| Ketone (C4) | Knoevenagel Condensation | Active methylene compounds, base | α,β-Unsaturated ketone derivatives | Synthesis of novel heterocyclic systems, potential kinase inhibitors |

| Reductive Amination | Amine, reducing agent (e.g., NaBH₃CN) | 4-Amino-4,5,6,7-tetrahydro-1H-indazole | Introduction of diverse amine functionalities for SAR studies | |

| Aldol Condensation | Aldehydes/ketones, acid/base catalyst | 5-Substituted-4-hydroxy derivatives | Creation of chiral centers, synthesis of complex natural product analogs | |

| Wittig Reaction | Phosphonium ylides | 4-Alkylidene-4,5,6,7-tetrahydro-1H-indazole | Carbon-carbon bond formation, extension of the core structure | |

| Indazole N1 | N-Alkylation | Alkyl halides, base (e.g., K₂CO₃, NaH) | 1-Alkyl-3-methyl-6,7-dihydro-1H-indazol-4(5H)-one | Modulation of physicochemical properties, exploration of N-substituent effects on bioactivity |

| N-Arylation | Aryl halides, Pd or Cu catalyst | 1-Aryl-3-methyl-6,7-dihydro-1H-indazol-4(5H)-one | Synthesis of potent enzyme inhibitors (e.g., for kinases, PD-1/PD-L1)[2] | |

| Michael Addition | α,β-Unsaturated compounds | 1-(β-Carbonyl)-substituted derivatives | Covalent modification of biological targets, synthesis of complex adducts |

Detailed Protocols for Derivative Synthesis

Protocol: Knoevenagel Condensation for the Synthesis of Novel Indazole Derivatives

This protocol describes a typical Knoevenagel condensation reaction using this compound and an aromatic aldehyde as an example.

Caption: Experimental workflow for a Knoevenagel condensation reaction.

-

Materials:

-

This compound (1.0 eq)

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

-

Piperidine (catalytic amount)

-

Ethanol or Toluene

-

Standard laboratory glassware for reflux

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction's completion via TLC.

-

Upon completion, cool the mixture to room temperature. A precipitate should form.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The crude product can be further purified by recrystallization to afford the desired 5-(4-chlorobenzylidene)-3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one.

-

Quantitative Data from Related Syntheses

While specific yield data for reactions involving this compound is not extensively published, the following table summarizes representative yields for the synthesis of various indazole derivatives, highlighting the efficiency of these synthetic transformations.

Table 2: Representative Yields for Indazole Derivative Synthesis

| Starting Material | Reaction Type | Product Class | Yield (%) | Reference |

| 2-Ethyl-5-nitroaniline | Diazotization/Cyclization | 3-methyl-6-nitro-1H-indazole | 40-98% | [3] |

| 2-Acylcyclohexane-1,3-diones | Condensation with Phenylhydrazine | 1,5,6,7-Tetrahydro-4H-indazol-4-ones | 71-87% | [4] |

| Substituted Cyclohexanone | Condensation with Hydrazine Hydrate | 4,5,6,7-Tetrahydro-1H-indazole derivatives | ~65% | [5] |

| 4-phenyl-1H-indazole | Multi-step synthesis | PD-1/PD-L1 Inhibitors | Not specified | [2] |

Conclusion: this compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential therapeutic applications. Its straightforward synthesis and the presence of multiple reactive sites allow for the creation of diverse molecular libraries. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the full synthetic potential of this and related indazolone scaffolds in their quest for new and effective bioactive molecules. The adaptability of this building block makes it a key component in the modern medicinal chemist's toolbox.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

experimental protocol for testing the antimicrobial activity of indazolone derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indazolone derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties.[1] This document provides detailed experimental protocols for evaluating the antimicrobial efficacy of novel indazolone derivatives against a panel of clinically relevant bacteria and fungi. The methodologies described herein adhere to established standards for antimicrobial susceptibility testing, ensuring reliable and reproducible data for drug discovery and development programs.

Core Experimental Protocols

The primary methods for assessing antimicrobial activity are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay for preliminary screening.

1. Broth Microdilution Method for MIC Determination

This method quantitatively determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[2][3][4][5][6]

Materials and Reagents:

-

Indazolone derivatives

-

Standard antimicrobial agents (e.g., Gentamicin for bacteria, Fluconazole for fungi)[3]

-

RPMI-1640 medium with MOPS for fungi[3]

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)[8]

-

Dimethyl sulfoxide (DMSO)

-

Sterile saline solution (0.9%)[7]

-

Spectrophotometer

Protocol:

-

Preparation of Test Compounds:

-

Dissolve the indazolone derivatives and standard antimicrobials in DMSO to create stock solutions (e.g., 10 mg/mL).

-

Prepare a series of two-fold dilutions of the stock solutions in the appropriate broth (MHB or RPMI-1640) to achieve the desired concentration range for testing.[3][9] The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the microorganisms.

-

-

Preparation of Inoculum:

-

Culture the bacterial strains on Mueller-Hinton Agar (MHA) and fungal strains on Sabouraud Dextrose Agar (SDA) overnight at 37°C.

-

Pick several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[7]

-

Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4][10]

-

-

Microplate Assay:

-

Dispense 100 µL of the appropriate broth into all wells of a 96-well microtiter plate.[9]

-

Add 100 µL of the diluted test compounds to the first column of wells, creating a starting concentration.

-